molecular formula C11H15NO B170129 2,2-Dimethylpropyl 2-pyridyl ketone CAS No. 138835-86-6

2,2-Dimethylpropyl 2-pyridyl ketone

Cat. No.: B170129
CAS No.: 138835-86-6
M. Wt: 177.24 g/mol
InChI Key: LBFOHFUYEDMEQC-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl 2-pyridyl ketone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a butanone structure with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 2-pyridyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid.

    Addition Reaction: The initial step involves the addition of 3-methylpyridine to ethyl pivalate under controlled conditions.

    Oximization: The resulting intermediate undergoes oximization with hydroxylamine hydrochloride to form an oxime derivative.

    Esterification: Finally, the oxime derivative is esterified with substituted benzoic acid to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxime esters are the major products.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted pyridine derivatives are formed.

Scientific Research Applications

2,2-Dimethylpropyl 2-pyridyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 2-pyridyl ketone involves its interaction with specific molecular targets. The compound can inhibit the growth of certain fungi by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-YL)butan-2-one: This compound has a similar structure but with the pyridine ring attached at a different position.

    3,3-Dimethyl-1-(pyridin-4-YL)butan-2-one: Another similar compound with the pyridine ring at the fourth position.

Uniqueness

2,2-Dimethylpropyl 2-pyridyl ketone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form oxime esters with significant antifungal activity sets it apart from other similar compounds .

Properties

IUPAC Name

3,3-dimethyl-1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)8-10(13)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFOHFUYEDMEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577660
Record name 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138835-86-6
Record name 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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